4-Nitro-2-phosphonobenzoic acid

Beschreibung

Contextualization of Nitro- and Phosphono-functionalized Aromatic Systems in Advanced Chemistry

Aromatic compounds functionalized with nitro (-NO₂) and phosphono (-PO(OH)₂) groups are pivotal in various domains of advanced chemistry. Aromatic nitro compounds, characterized by the attachment of a nitro group to an aromatic ring, are fundamental intermediates in the synthesis of a wide array of industrial chemicals, including pharmaceuticals, dyes, and agrochemicals. numberanalytics.comnumberanalytics.com The nitro group is a potent electron-withdrawing group, a property that stems from the electronegativity of the oxygen atoms bonded to a partially positive nitrogen atom. wikipedia.orgnih.gov This electronic effect significantly influences the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution reactions but more prone to nucleophilic aromatic substitution. numberanalytics.comwikipedia.orgnih.gov Typically, the presence of a nitro group directs incoming electrophiles to the meta position. numberanalytics.comnih.gov

Phosphono-functionalized aromatic systems, containing one or more phosphonic acid groups, are crucial as building blocks in organic synthesis and materials science. The phosphonic acid moiety is known for its strong coordination to metal ions and its ability to participate in hydrogen bonding networks. This makes phosphono-containing molecules valuable as ligands for creating coordination polymers and metal-organic frameworks (MOFs).

The combination of both nitro and phosphono groups on a single aromatic scaffold, as seen in 4-Nitro-2-phosphonobenzoic acid, creates a molecule with a rich and complex reactivity profile, offering a platform for the development of advanced materials and novel chemical transformations.

Overview of the Molecular Architecture and Coordination Potential of this compound

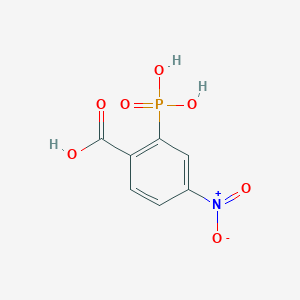

The molecular structure of this compound is defined by a central benzene (B151609) ring systematically substituted with three distinct functional groups. Its chemical formula is C₇H₆NO₇P. uni.lusigmaaldrich.com The molecule features a carboxylic acid group (-COOH) at position 1, a phosphono group (-PO(OH)₂) at position 2, and a nitro group (-NO₂) at position 4.

This specific arrangement of functional groups dictates its chemical behavior and potential applications. The carboxylic acid and phosphono groups are both acidic and can act as excellent ligands or coordination sites for metal ions. The presence of these two distinct coordinating groups allows for the formation of complex and potentially multidimensional structures with metal centers. This makes this compound a highly valuable building block, or linker, for the synthesis of coordination polymers and MOFs. The nitro group, being strongly electron-withdrawing, modulates the electronic properties of the aromatic ring and influences the acidity and coordinating ability of the other two functional groups. wikipedia.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆NO₇P | uni.lusigmaaldrich.com |

| Molar Mass | 247.102 g/mol | sigmaaldrich.com |

| CAS Number | 102153-78-6 | sigmaaldrich.com |

| Appearance | Pale yellow solid | Inferred from similar compounds wikipedia.org |

| SMILES | C1=CC(=C(C=C1N+[O-])P(=O)(O)O)C(=O)O | uni.lu |

| InChI | InChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14,15)/h1-3H,(H,9,10)(H2,13,14,15) | uni.lu |

Functional Group Analysis of this compound

| Functional Group | Position | Role and Influence | Source |

| Carboxylic Acid | C1 | Provides an acidic proton. Acts as a primary coordination site (ligand) for metal ions, typically forming carboxylate complexes. | uni.lu |

| Phosphono Group | C2 | Provides two acidic protons. Acts as a strong bidentate or bridging ligand for metal ions, contributing to the formation of stable coordination networks. | uni.lu |

| Nitro Group | C4 | Strong electron-withdrawing group. Deactivates the aromatic ring towards electrophilic substitution and influences the acidity and reactivity of the carboxyl and phosphono groups. | numberanalytics.comwikipedia.orgnih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

102153-78-6 |

|---|---|

Molekularformel |

C7H6NO7P |

Molekulargewicht |

247.10 g/mol |

IUPAC-Name |

4-nitro-2-phosphonobenzoic acid |

InChI |

InChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H2,13,14,15) |

InChI-Schlüssel |

PFWUFGANONPVGT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Nitro 2 Phosphonobenzoic Acid and Its Functional Analogues

Synthesis of Chemically Modified Derivatives for Targeted Applications

The core structure of 4-nitro-2-phosphonobenzoic acid can be chemically modified to create derivatives with tailored properties for specific applications. These modifications can be performed on the carboxylic acid group, the phosphonic acid group, or by introducing additional substituents on the aromatic ring.

For example, the carboxylic acid and phosphonic acid moieties can be esterified to enhance solubility in organic solvents or to act as protecting groups during subsequent reactions. The synthesis of mixed phosphonate (B1237965) esters and amino acid-based phosphonamidates from symmetrical phosphonate diesters has been reported, suggesting a pathway to functionalize the phosphonate group of the target molecule. nih.gov

Furthermore, the synthesis of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid has been described. youtube.com This involved creating an azide (B81097) derivative, which can be used for photolabeling studies to probe biological targets like chloride channels. youtube.com A similar strategy could be applied to this compound to generate photoactive probes for various research purposes. The synthesis of such derivatives often involves multi-step processes, including condensation reactions to link different molecular fragments. umich.edu

Green Chemistry Principles in the Synthetic Design and Optimization

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

In the context of the Hirao reaction, significant progress has been made to develop "greener" protocols. Microwave-assisted synthesis has been shown to accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govscispace.com This can also reduce energy consumption.

Another green approach is the development of "P-ligand-free" Hirao reactions. In some cases, the >P(O)H reactant itself can act as a ligand for the palladium catalyst, eliminating the need for additional, often expensive and air-sensitive, phosphine (B1218219) ligands. nih.gov These reactions are typically performed under microwave irradiation and can sometimes be carried out under solvent-free conditions, further reducing the environmental impact. scispace.com

The choice of catalyst is also a key consideration. While palladium is highly effective, its cost and potential toxicity are drawbacks. Research into using more abundant and less toxic metals like copper for C-P bond formation is an active area of investigation. nih.gov Additionally, developing catalytic systems that operate efficiently at lower catalyst loadings is a primary goal. nih.gov

Mechanochemical methods, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, represent another promising green chemistry approach for phosphorylation reactions. nih.gov

| Green Chemistry Approach | Description | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, reduce reaction times, and improve yields. | nih.govscispace.com |

| Ligand-Free Catalysis | Employs the >P(O)H reactant as a ligand, avoiding the use of external phosphine ligands. | nih.gov |

| Solvent-Free Conditions | Reactions are conducted without a solvent, reducing waste and environmental impact. | scispace.com |

| Alternative Catalysts | Investigating the use of more abundant and less toxic metals like copper. | nih.gov |

| Mechanochemistry | Utilizes mechanical force to drive reactions, often eliminating the need for solvents. | nih.gov |

Coordination Chemistry and Metal Organic Frameworks Mofs of 4 Nitro 2 Phosphonobenzoic Acid

Ligand Design Principles and Versatile Coordination Modes

The design of 4-nitro-2-phosphonobenzoic acid as a ligand is predicated on its multifunctional nature, which offers multiple coordination sites for metal ions. The presence of both a carboxylate and a phosphonate (B1237965) group allows for versatile binding modes, enabling the formation of robust and intricate coordination networks. The nitro group, while not typically involved in primary coordination to metal centers, can influence the electronic properties of the ligand and participate in weaker interactions, such as hydrogen bonding, which can further direct the self-assembly process and stabilize the resulting framework.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent system. The choice of reaction conditions, such as temperature, pH, and the presence of auxiliary ligands or templates, can significantly influence the final structure of the coordination compound.

Homometallic Coordination Compounds

A variety of homometallic coordination compounds have been synthesized using this compound with different metal ions, including those from the lanthanide and transition metal series. These compounds exhibit a range of dimensionalities, from discrete molecular clusters to one-, two-, and three-dimensional coordination polymers. The structural diversity arises from the flexible coordination behavior of the ligand and the preferred coordination geometries of the metal ions.

Heterometallic and Multi-Component Coordination Compounds

The multifunctional nature of this compound makes it an excellent candidate for the construction of heterometallic and multi-component systems. By employing a combination of different metal ions, it is possible to create frameworks with enhanced properties or novel functionalities. These systems can exhibit complex structures where different metal ions occupy specific sites within the framework, leading to interesting magnetic, luminescent, or catalytic behaviors.

Rational Design and Fabrication of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

The fabrication of MOFs using this compound often involves solvothermal or hydrothermal synthesis, where the components are heated in a sealed vessel. The choice of solvent, temperature, and reaction time can influence the crystallization process and the final MOF structure. Modulated synthesis, where competing ligands or modulators are added to the reaction mixture, can be employed to control the size and morphology of the MOF crystals.

Topological and Architectural Characterization of MOF Structures

The architectural characterization of these MOFs involves a detailed examination of their structural features beyond simple connectivity, including pore size and shape, channel dimensions, and the presence of any interpenetration. These architectural aspects are critical for determining the potential applications of the MOF, such as in gas storage and separation, catalysis, and sensing.

Influence of Synthetic Parameters on MOF Crystallinity and Structure

The synthesis of MOFs is a nuanced process where the final structure and properties are highly dependent on the reaction conditions. For a ligand like this compound, with its distinct acidic and functional groups, parameters such as pH, temperature, solvent system, and metal-to-ligand molar ratio are critical in dictating the outcome of the crystallization process.

pH: The pH of the reaction medium is a pivotal factor as it controls the deprotonation state of both the carboxylic and phosphonic acid groups. nih.govrsc.orgacs.org The phosphonic acid group (pKa1 ~1.5-2.5, pKa2 ~6.5-7.5) is generally more acidic than the carboxylic acid group (pKa ~3.5-4.5). This differential acidity allows for selective coordination by tuning the pH. At low pH, the carboxylic acid may remain protonated while the phosphonic acid partially deprotonates, leading to coordination primarily through the phosphonate moiety. Conversely, at higher pH values, both groups will be deprotonated, offering multiple binding sites for metal ions. This can lead to the formation of different structural phases, from simple salts to complex 3D frameworks. nih.govacs.org For instance, acidic conditions might favor the formation of a three-dimensional MOF, while alkaline environments could lead to two-dimensional layered structures. nih.govacs.org

Temperature: The reaction temperature significantly impacts the thermodynamics and kinetics of MOF formation. rhhz.net Higher temperatures can overcome kinetic barriers, leading to more thermodynamically stable and often more crystalline phases. researchgate.netresearchgate.net An increase in temperature can also promote the formation of higher-dimensionality frameworks by reducing the number of coordinated solvent molecules and increasing the coordination number of the metal center. rhhz.net The choice of solvothermal or hydrothermal synthesis, where reactions are carried out in sealed vessels at elevated temperatures and pressures, can thus lead to unique and often more robust framework structures that are not accessible at room temperature.

Solvent System: The choice of solvent plays a crucial role in the self-assembly process. rsc.org Solvents can influence the solubility of the reactants, mediate the deprotonation of the ligand, and in some cases, act as templates or even coordinate to the metal centers as auxiliary ligands. rsc.org The polarity, viscosity, and boiling point of the solvent can all affect the nucleation and growth of crystals, thereby influencing the crystallinity and morphology of the resulting MOF. For nitro-functionalized ligands, the solvent can also engage in specific interactions with the nitro group, potentially guiding the assembly of the final architecture.

The interplay of these parameters is summarized in the table below, illustrating their potential effects on MOFs derived from ligands analogous to this compound.

| Synthetic Parameter | Influence on MOF Crystallinity and Structure |

| pH | Controls ligand deprotonation, influencing coordination modes and structural dimensionality. nih.govrsc.orgacs.org |

| Temperature | Affects reaction kinetics and thermodynamics, often leading to higher crystallinity and dimensionality at elevated temperatures. rhhz.netresearchgate.netresearchgate.net |

| Solvent | Influences reactant solubility, crystal growth, and can act as a template or coordinating species. rsc.org |

| Molar Ratio | The ratio of metal to ligand can dictate the final stoichiometry and structure of the coordination polymer. researchgate.net |

Coordination Polymers: From Discrete Assemblies to Extended Networks

The versatile coordination behavior of this compound, with its hard carboxylate and phosphonate oxygen donors, allows for the formation of a wide array of coordination architectures, ranging from discrete, zero-dimensional (0D) assemblies to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.comnih.govsemanticscholar.org

Discrete Assemblies (0D): Under certain conditions, particularly with the use of bulky co-ligands or specific metal-to-ligand ratios that favor saturation of the metal coordination sphere, the formation of discrete molecular complexes or small oligomers can occur. In these 0D structures, a limited number of ligand molecules coordinate to one or more metal centers, resulting in finite, non-polymeric entities. Supramolecular interactions, such as hydrogen bonding involving the uncoordinated functional groups or π-π stacking of the aromatic rings, can then organize these discrete units into higher-order structures in the solid state.

Extended Networks (1D, 2D, and 3D): More commonly, the bridging capability of the carboxylate and phosphonate groups facilitates the formation of extended coordination polymers.

1D Chains: The ligand can bridge metal centers in a linear fashion to form one-dimensional chains. The connectivity within the chain can vary depending on the coordination mode of the ligand and the geometry of the metal ion. These chains can then pack in the crystal lattice through weaker intermolecular forces.

2D Layers: By cross-linking these 1D chains or by direct coordination of metal ions in a plane, two-dimensional layered structures can be assembled. nih.gov The nature of the layers, whether flat or corrugated, will depend on the coordination environment of the metal and the conformational flexibility of the ligand. Auxiliary ligands can also play a role in dictating the formation of 2D networks. nih.gov

3D Frameworks: The connection of 2D layers through pillaring ligands or the direct extension of coordination bonds in three dimensions leads to the formation of 3D MOFs. nih.govlibretexts.org The presence of both phosphonate and carboxylate groups offers multiple points of connection, making the formation of robust 3D frameworks highly probable. The nitro group, while primarily considered for its electronic properties, can also participate in weak coordination to certain metal ions or influence the packing of the framework through dipole-dipole interactions and hydrogen bonding. rsc.org The structural diversity can be further expanded by the choice of metal ion, with different metals favoring distinct coordination geometries and leading to varied network topologies. semanticscholar.org

The transition from discrete assemblies to extended networks is a hallmark of the coordination chemistry of multifunctional ligands like this compound. The following table highlights the structural possibilities.

| Dimensionality | Structural Characteristics |

| 0D | Discrete metal-ligand complexes or small oligomers. |

| 1D | Linear or zigzag chains of alternating metal ions and ligands. nih.gov |

| 2D | Layered structures formed by the interconnection of 1D chains or direct planar assembly. nih.govnih.gov |

| 3D | Porous or dense frameworks extending in three dimensions, often with complex topologies. nih.govlibretexts.org |

The rich coordination chemistry anticipated for this compound positions it as a promising building block for the design of novel functional materials with tailored structural and chemical properties.

Advanced Structural and Spectroscopic Characterization of 4 Nitro 2 Phosphonobenzoic Acid and Its Complexes

Spectroscopic Analysis for Molecular and Supramolecular Conformation

Spectroscopic techniques are instrumental in defining the conformational properties of 4-Nitro-2-phosphonobenzoic acid in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. slideshare.nethuji.ac.il For this compound, ¹H and ³¹P NMR are particularly informative.

³¹P NMR Spectroscopy: ³¹P NMR is highly specific for the phosphorus nucleus and provides valuable information about the phosphonic acid group. slideshare.nethuji.ac.il The chemical shift of the phosphorus atom is sensitive to its oxidation state, bonding, and coordination environment. slideshare.net In ³¹P NMR, chemical shifts are typically referenced to an external standard of 85% phosphoric acid. slideshare.net For phosphonic acids, the ³¹P signal is generally a sharp singlet when proton-decoupled. The precise chemical shift for this compound would be influenced by the electronic effects of the nitro and carboxylic acid substituents on the benzene (B151609) ring. Quantitative ³¹P NMR can be employed to determine the concentration of phosphorus-containing compounds. mdpi.com

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| 4-Nitrobenzoic acid | ¹H | DMSO-d₆ | 8.316 (d), 8.197 (d) |

| Diethyl phosphonate (B1237965) | ³¹P | - | Varies |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. mt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The O-H stretching vibrations of the carboxylic acid and phosphonic acid groups would appear as broad bands in the high-frequency region (typically 2500-3300 cm⁻¹). The C=O stretching of the carboxylic acid would be observed around 1700 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The P=O stretching vibration of the phosphonic acid group is expected in the region of 1200-1300 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mt.com For instance, non-polar bonds often give rise to strong Raman signals. In this compound, the symmetric stretching vibration of the nitro group and the vibrations of the benzene ring would likely produce strong Raman bands. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes and confirmation of the molecular structure.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | ~1700 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 |

| Phosphonic Acid (P=O) | Stretching | 1200-1300 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aromatic C=C | Stretching | ~1400-1600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the nitrated benzene ring. Aromatic compounds with nitro groups typically exhibit strong absorption bands in the UV region due to π → π* transitions. For example, 4-nitrophenol (B140041) shows an absorption maximum around 320 nm, which can shift depending on the pH. researchgate.net Similarly, p-nitrobenzoic acid also shows UV absorption. nist.govnist.gov The presence of the phosphonic acid and carboxylic acid groups may cause slight shifts in the absorption maxima compared to simpler nitroaromatic compounds.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Structural Determination

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. units.it

In the case of this compound, strong hydrogen bonds are expected to be a dominant feature of the crystal packing. The carboxylic acid and phosphonic acid groups are excellent hydrogen bond donors and acceptors, likely forming intricate hydrogen-bonding networks that link the molecules together. The nitro group can also participate in weaker hydrogen bonding interactions. The analysis of these interactions is key to understanding the supramolecular assembly of the compound.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. dntb.gov.uaresearchgate.net Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. researchgate.netnih.gov The existence of polymorphism in this compound is a possibility, given the presence of multiple functional groups capable of forming different hydrogen-bonding motifs.

The study of polymorphism involves techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and hot-stage microscopy to identify different crystalline forms and investigate their phase transitions. units.itresearchgate.net XRPD is particularly useful for distinguishing between polymorphs based on their unique diffraction patterns. units.itpensoft.net Phase transitions between polymorphs can be induced by changes in temperature or pressure and can be either reversible or irreversible. nih.gov Understanding the polymorphic behavior of this compound is crucial for controlling its solid-state properties.

Computational and Theoretical Investigations of 4 Nitro 2 Phosphonobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

While specific DFT studies detailing the electronic structure and chemical bonding of isolated 4-nitro-2-phosphonobenzoic acid are not extensively available in public literature, the methodology is well-established. Such an analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this, one can calculate various electronic properties.

For a molecule like this compound, DFT calculations would reveal the distribution of electron density, which is heavily influenced by the electron-withdrawing nitro group (-NO₂) and the acidic phosphono (-PO(OH)₂) and carboxylic (-COOH) groups. The aromatic ring's electronic system is perturbed by these substituents, affecting its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is also a critical parameter for assessing the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the surface of a molecule. It is instrumental in predicting how a molecule will interact with other molecules, such as biological macromolecules.

An MEP map of this compound would show regions of negative potential (typically colored in shades of red) and positive potential (in shades of blue). The oxygen atoms of the nitro, phosphono, and carboxylic acid groups would exhibit strong negative potentials, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the acidic groups would show strong positive potentials, highlighting their function as hydrogen bond donors. This information is critical for understanding how the molecule docks into the active site of a protein, as these electrostatic interactions are key drivers of binding affinity and specificity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

In a notable study, this compound was used as a lead compound to design inhibitors for Klebsiella pneumoniae aspartate β-semialdehyde dehydrogenase (KpASADH), an enzyme crucial for the survival of this pathogenic bacterium. nih.govbohrium.comresearchgate.netresearchgate.net In this context, MD simulations were employed to validate the stability of newly designed inhibitor compounds when bound to the enzyme's active site. nih.govbohrium.comresearchgate.netresearchgate.net

The conformational behavior of this compound itself within the enzyme's active site would have been a key aspect of such a study. The simulations would track the changes in the molecule's shape, including the rotation of the phosphono and carboxylic acid groups relative to the nitro-substituted benzene (B151609) ring. Understanding these dynamics is essential for predicting the stability of the ligand-protein complex. The intermolecular behavior, specifically the hydrogen bonding patterns and other non-covalent interactions between the compound and the amino acid residues of the active site, would also be a primary output of the MD simulations.

Predictive Modeling of Coordination Geometries and Ligand-Metal Interactions

The phosphono and carboxylic acid groups of this compound are capable of coordinating with metal ions. Predictive modeling can be used to determine the preferred coordination geometries and the nature of the interactions between the ligand and various metals. These models, often based on DFT or other quantum mechanical methods, can calculate the binding energies and structural parameters of the resulting metal complexes. Such studies are important for understanding the potential roles of this compound in bioinorganic chemistry or as a metal-chelating agent.

Theoretical Insights into Reaction Mechanisms and Mechanistic Pathways

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions involving this compound. For instance, the deprotonation of the acidic groups, a key step in many of its biological interactions, can be modeled to understand the energetics and the role of the solvent. Furthermore, if the molecule were to undergo a chemical transformation, computational methods could be used to map out the entire reaction pathway, including the identification of transition states and intermediates. This information is invaluable for predicting reaction outcomes and designing new synthetic routes.

Supramolecular Chemistry and Directed Self Assembly Involving 4 Nitro 2 Phosphonobenzoic Acid

Hydrogen Bonding Networks and Crystal Engineering Applications

The phosphonic acid and carboxylic acid moieties are powerful hydrogen bond donors and acceptors, making them primary drivers for self-assembly in the solid state. This capacity is central to crystal engineering, where the understanding of intermolecular interactions is used to design new solids with desired properties.

The phosphonic acid group, -P(O)(OH)₂, can engage in multiple, robust hydrogen bonds. In the solid state, phosphonic acids are known to form several predictable hydrogen-bonding motifs, including ladder-like chains and two-dimensional sheets. Similarly, the carboxylic acid group, -COOH, famously forms strong, centrosymmetric dimers through pairs of O-H···O hydrogen bonds, a highly reliable supramolecular synthon in crystal design.

Table 1: Potential Hydrogen Bonding Interactions in 4-Nitro-2-phosphonobenzoic Acid

| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |

|---|---|---|---|

| Phosphonic Acid (-PO₃H₂) | Phosphonic Acid (-PO₃H₂) | O-H···O | Dimers, Chains, Sheets |

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | O-H···O | Centrosymmetric Dimers |

| Phosphonic Acid (-PO₃H₂) | Carboxylic Acid (-COOH) | O-H···O | Heterodimers, Chains |

| Phosphonic Acid / Carboxylic Acid | Nitro Group (-NO₂) | O-H···O | Cross-linking between primary motifs |

Templated and Directed Self-Assembly of Higher-Order Structures

The distinct functionalities of this compound make it an excellent candidate for directed self-assembly, particularly in the formation of self-assembled monolayers (SAMs) on surfaces. Phosphonic acids are known to form well-ordered and highly stable monolayers on various metal oxide surfaces, such as titanium oxide (TiO₂), tin oxide (SnO₂), and silicon oxide (SiO₂). researchgate.netmdpi.com

The assembly process is directed by the strong affinity of the phosphonic acid headgroup for the oxide surface, where it can form covalent M-O-P bonds (where M is the metal). This provides a robust anchor for the molecule. Studies comparing phosphonic and carboxylic acids for SAM formation have shown that phosphonic acids often create more stable and well-ordered layers due to their ability to form mono-, bi-, or tridentate binding with the surface. researchgate.net The synergistic action of both phosphonic and carboxylic acid groups can enhance anchoring and improve charge transport properties at interfaces. mdpi.com In the case of this compound, the phosphonic acid group would direct the assembly onto the substrate, while the rest of the molecule, including the nitro-functionalized ring and the carboxylic acid, would form the exposed surface of the monolayer, tailoring its chemical and physical properties.

Role of Anion-π and Cation-π Interactions in Supramolecular Frameworks

The electronic nature of the aromatic ring in this compound is pivotal in determining its interactions with charged species.

Anion-π Interactions: An anion-π interaction is a non-covalent force between an anion and the face of an electron-deficient (π-acidic) aromatic ring. The presence of the potent electron-withdrawing nitro group makes the π-system of this compound highly π-acidic and thus capable of engaging in favorable anion-π interactions. These interactions are significant in anion recognition and can be a key driving force in the assembly of supramolecular architectures. The nitro group's ability to participate in such interactions is a recognized principle in supramolecular design, where it can stabilize the presence of anions within a crystal lattice. rsc.orgebi.ac.uk

Cation-π Interactions: In contrast, a cation-π interaction is the attraction between a cation and the face of an electron-rich π-system. Because the aromatic ring of this compound is rendered significantly electron-poor by its substituents, it is not expected to participate in favorable cation-π interactions. In fact, it would experience electrostatic repulsion with cations approaching the ring face. This is a critical distinction, as it dictates the types of guest species or complementary molecules that can be incorporated into frameworks built from this molecule, precluding strong interactions with alkali metals or other cations via this specific mode.

Biomolecular Interactions and Enzyme Inhibitory Studies of 4 Nitro 2 Phosphonobenzoic Acid

Interactions with Biological Macromolecules: Focus on Aspartate-Semialdehyde Dehydrogenase (ASADH)

4-Nitro-2-phosphonobenzoic acid has been identified as an inhibitor of Aspartate-Semialdehyde Dehydrogenase (ASADH). This enzyme catalyzes the NADP+-dependent reductive dephosphorylation of L-aspartate-4-phosphate to L-aspartate-β-semialdehyde, a key step in the biosynthesis of essential amino acids such as lysine, methionine, and threonine, as well as the bacterial cell wall component diaminopimelate. The inhibition of ASADH is lethal to microorganisms that rely on this pathway for survival.

Initial screening of fragment libraries identified a set of inhibitors, including this compound, that bind to the active site of ASADH. pdbj.org These compounds, while not resembling the natural substrates of the enzyme, provided a foundation for structure-guided inhibitor design aimed at developing potent and selective antimicrobial agents. pdbj.org

The precise interactions between this compound and ASADH have been elucidated through X-ray crystallography. The crystal structure of ASADH from Vibrio cholerae in complex with NADP+ and this compound has been determined to a resolution of 1.89 Å (PDB entry: 4R5M). pdbj.org This high-resolution structure provides a detailed view of the inhibitor bound within the enzyme's active site.

The crystallographic data reveals that this compound binds in the active site of the enzyme. The phosphonate (B1237965) group of the inhibitor occupies the binding pocket of the phosphate (B84403) moiety of the natural substrate, L-aspartate-4-phosphate. The aromatic ring of the inhibitor is positioned in the region that would typically accommodate the amino acid portion of the substrate.

Interactive Table: Crystallographic Data for ASADH in Complex with this compound

| Parameter | Value |

| PDB ID | 4R5M |

| Organism | Vibrio cholerae |

| Resolution (Å) | 1.89 |

| Ligands | NADP+, this compound |

| Experimental Method | X-ray Diffraction |

Studies on the inhibition of ASADH by this compound and its analogs have provided insights into the mechanism of inhibition and the structure-activity relationships (SAR). This compound acts as a competitive inhibitor, binding to the active site and preventing the binding of the natural substrate.

The development of inhibitors based on the this compound scaffold has been a focus of research. While structure-guided design has led to the synthesis of various analogs with the aim of enhancing binding affinity, these efforts have highlighted the complexities of ligand-protein interactions. pdbj.org Modest structural changes to the inhibitor molecule can lead to significant alterations in its binding orientation within the active site, not always resulting in the expected increase in inhibitory potency. pdbj.org This underscores the challenges in systematically developing lead compounds into highly potent inhibitors. pdbj.org

Investigation of Ligand Recognition and Specificity within Enzyme Active Sites

The crystal structure of the ASADH-4-Nitro-2-phosphonobenzoic acid complex provides a clear picture of ligand recognition within the active site. The specificity of binding is determined by a network of interactions between the inhibitor and key amino acid residues. The phosphonate group forms crucial hydrogen bonds with residues in the phosphate-binding pocket. The nitro group and the carboxylic acid on the phenyl ring also contribute to the binding affinity and specificity through interactions with the surrounding amino acid side chains.

Despite binding within the same active site region, different inhibitor analogs can adopt varied binding poses. pdbj.org This observation is critical for understanding the principles of ligand recognition and for the rational design of more effective and selective inhibitors. The structural data has revealed that even minor modifications to the inhibitor can overcome the barriers that prevent optimal binding, offering a path forward for the development of improved antimicrobial agents. pdbj.org

Advanced Topics and Future Research Directions in the Study of 4 Nitro 2 Phosphonobenzoic Acid

The unique structural characteristics of 4-nitro-2-phosphonobenzoic acid, featuring a trifunctional aromatic core, position it as a compound of significant interest for advanced research. The interplay between the electron-withdrawing nitro group, the strongly coordinating phosphonate (B1237965) moiety, and the versatile carboxylate function opens up diverse avenues for exploration in materials science and medicinal chemistry. This section delves into prospective research directions, focusing on its integration into functional materials, modulation of its biological properties, and the application of cutting-edge characterization and computational methods.

Q & A

Q. What are the standard synthetic routes for 4-nitro-2-phosphonobenzoic acid, and how can reaction conditions be optimized to minimize side-product formation?

- Methodological Answer : Synthesis typically involves sequential nitration and phosphonation of benzoic acid derivatives. For example:

Nitration : Introduce the nitro group at the para position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Phosphonation : Use Arbuzov or Michaelis-Becker reactions to introduce the phosphono group at the ortho position. Solvent choice (e.g., dry THF) and slow addition of phosphorus reagents reduce side reactions like hydrolysis .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of PCl₃ to substrate) and use inert atmospheres to suppress oxidation .

Parameter Typical Condition Reference Nitration Temperature 0–5°C Phosphonation Solvent Dry THF Stoichiometry (P:Substrate) 1.2:1

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound in academic research?

- Methodological Answer :

-

HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) .

-

NMR : Confirm structure via <sup>1</sup>H NMR (e.g., aromatic proton splitting patterns) and <sup>31</sup>P NMR (δ 10–15 ppm for phosphono groups) .

-

FTIR : Identify functional groups (e.g., NO₂ stretch ~1520 cm⁻¹, P=O stretch ~1250 cm⁻¹) .

-

Elemental Analysis : Validate empirical formula (e.g., C₇H₅NO₆P) .

Technique Purpose Key Peaks/Data Reference HPLC Purity assessment Retention time: ~8.2 min <sup>31</sup>P NMR Phosphono group confirmation δ 12.5 ppm

Q. What safety protocols are recommended when handling this compound in laboratory environments?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 masks or fume hoods to avoid inhalation of fine particulates .

- Dermal Protection : Wear nitrile gloves and impermeable lab coats to prevent skin contact .

- Storage : Keep in a cool, dry place away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for derivatives of this compound, particularly under varying solvent polarities or temperatures?

- Methodological Answer :

- Systematic Screening : Test reactivity in solvents of varying polarity (e.g., DMSO, toluene) at incremental temperatures (25–80°C) .

- Control Experiments : Isolate variables (e.g., exclude light or oxygen) to identify confounding factors .

- Statistical Analysis : Use ANOVA to compare reaction yields under different conditions .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound, and how do these models correlate with experimental data?

- Methodological Answer :

-

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and charge distribution .

-

Correlation with Spectroscopy : Compare calculated IR spectra (e.g., nitro group vibrations) with experimental FTIR data .

Property Computational Method Experimental Validation Reference HOMO-LUMO Gap DFT (B3LYP) UV-Vis Spectroscopy Phosphono Group Charge Mulliken Analysis <sup>31</sup>P NMR

Q. What strategies can enhance the hydrolytic stability of this compound in aqueous systems without compromising catalytic activity?

- Methodological Answer :

- Structural Modification : Introduce electron-withdrawing substituents (e.g., fluorine) to stabilize the phosphono group .

- pH Control : Maintain mildly acidic conditions (pH 4–6) to slow hydrolysis .

Q. How does the steric and electronic interplay between nitro and phosphono groups influence the coordination chemistry of this compound with transition metals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.